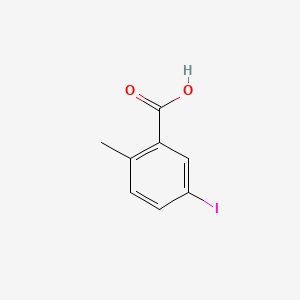

5-Iodo-2-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBHOZQZSHGUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347446 | |

| Record name | 5-Iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54811-38-0 | |

| Record name | 5-Iodo-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54811-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054811380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-2-Methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Iodo-2-methylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZR47NR9ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Iodo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylbenzoic acid, a halogenated derivative of benzoic acid, serves as a crucial building block in organic synthesis and is of significant interest to the pharmaceutical and chemical industries. Its utility as a synthetic intermediate necessitates a thorough understanding of its physical and chemical characteristics. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental methodologies and spectral data analysis, to support its application in research and development.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in subsequent chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇IO₂ | [1][2] |

| Molecular Weight | 262.04 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder | [3] |

| Melting Point | 176 - 185 °C | [2][3] |

| Boiling Point | 339.6 °C at 760 mmHg (Predicted, may decompose) | |

| Solubility | Slightly soluble in water; Soluble in hot acetic acid, ethanol, and DMSO. | [2] |

| pKa (Predicted) | 3.52 ± 0.25 | |

| Density (Predicted) | 1.867 g/cm³ | |

| CAS Number | 54811-38-0 | [1][2][3] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity and is determined as a temperature range from the initial to the complete melting of the substance.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Solubility Determination

The solubility of this compound in various solvents is a key parameter for its use in reactions and for its purification.

Methodology:

-

Solvent Selection: A range of solvents (e.g., water, ethanol, ethyl acetate, dichloromethane) are chosen for testing.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a constant temperature. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the saturated solution is prepared and the concentration of the dissolved solid is determined gravimetrically or by titration.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For carboxylic acids, this is an important parameter in understanding their reactivity and behavior in different pH environments. Potentiometric titration is a common method for its determination.[4]

Methodology:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) to ensure solubility.[4][5]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectral Data Analysis

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

A singlet for the methyl (CH₃) protons.

-

Signals in the aromatic region for the three protons on the benzene (B151609) ring. The substitution pattern will lead to specific splitting patterns (doublets and a doublet of doublets).

-

A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum indicates the number of different carbon environments in the molecule. For this compound, eight distinct signals are expected:

-

One signal for the methyl carbon.

-

Six signals for the aromatic carbons, with their chemical shifts influenced by the iodine and carboxyl substituents.

-

One signal for the carboxylic acid carbon, typically at a higher chemical shift.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

A broad O-H stretching vibration for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.[6][7]

-

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually around 1700-1680 cm⁻¹.[6][8]

-

C-H stretching vibrations for the aromatic and methyl groups.

-

C=C stretching vibrations in the aromatic ring.

-

A C-I stretching vibration at a lower wavenumber.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 262).[1]

-

Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45) groups.[9] The presence of iodine will also lead to characteristic isotopic patterns and fragmentation pathways.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the characterization of the physical properties of a solid organic compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. seemafinechem.com [seemafinechem.com]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Iodo-2-methylbenzoic Acid: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-2-methylbenzoic acid, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it visualizes its critical role in the synthesis of Canagliflozin, a significant anti-diabetic drug.

Chemical Structure and IUPAC Name

This compound is an aromatic carboxylic acid characterized by an iodine atom and a methyl group substituted on the benzene (B151609) ring.

IUPAC Name: this compound[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C8H7IO2 | [1][2] |

| Molecular Weight | 262.04 g/mol | [1][3] |

| CAS Number | 54811-38-0 | [1] |

| Appearance | White to off-white or light yellow crystalline powder | [3][4] |

| Melting Point | 176-185 °C | [2][4] |

| Solubility | Slightly soluble in water; soluble in hot acetic acid and other organic solvents like ethanol (B145695) and DMSO. | [2][3] |

| Purity | Typically ≥98% | [3] |

| Storage | Store in a cool, dry, and dark place in a tightly sealed container. | [3] |

| Mass Spectrum | Major peaks at m/z 262, 244, 216. | [1] |

| IR Spectrum | Vapor phase IR spectral data is available. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are representative experimental protocols.

Synthesis via Iodination of o-Toluic Acid

This protocol describes the direct iodination of o-toluic acid to produce this compound.

Materials:

-

o-Toluic acid

-

Iodine

-

Potassium persulfate

-

Sulfuric acid

-

Acetic acid

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve o-toluic acid in acetic acid.

-

Add potassium persulfate and iodine to the solution.

-

Slowly add concentrated sulfuric acid to the reaction mixture while stirring.

-

Heat the mixture and maintain the temperature to allow the reaction to proceed to completion.

-

After the reaction is complete, cool the mixture and add water to precipitate the product.

-

Filter the solid product, wash it with water, and dry it to obtain crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Role in Pharmaceutical Synthesis: Canagliflozin

This compound is a vital intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The following diagram illustrates the key steps in the synthesis of Canagliflozin starting from this compound.

References

Synthesis of 5-Iodo-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Iodo-2-methylbenzoic acid from o-toluic acid, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of common synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction efficiencies.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available starting material, o-toluic acid (2-methylbenzoic acid), is a crucial process for obtaining this intermediate. The primary synthetic strategy involves the electrophilic iodination of the aromatic ring of o-toluic acid. The methyl and carboxylic acid groups on the benzene (B151609) ring direct the incoming electrophile, leading to substitution at specific positions. This guide will focus on the direct iodination methods, which are often favored for their efficiency and atom economy.

Reaction Pathway

The synthesis of this compound from o-toluic acid is an electrophilic aromatic substitution reaction. The reaction involves the activation of molecular iodine or the use of an iodine-containing reagent to generate a potent electrophile that attacks the electron-rich benzene ring of o-toluic acid.

5-Iodo-2-methylbenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 5-Iodo-2-methylbenzoic acid, a key intermediate in pharmaceutical and chemical manufacturing.

Core Chemical Data

This compound, also known as 5-iodo-o-toluic acid, is a substituted aromatic carboxylic acid. Its chemical structure features an iodine atom and a methyl group on the benzoic acid backbone, which makes it a versatile reagent in organic synthesis.

| Property | Value | Citations |

| CAS Number | 54811-38-0 | [1][2][3] |

| Molecular Formula | C₈H₇IO₂ | [1][2] |

| Molecular Weight | 262.04 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 176-180 °C | [1][2] |

| Synonyms | 5-Iodo-o-toluic acid, 2-Methyl-5-iodobenzoic acid | [1][2] |

Applications in Research and Development

This compound is a crucial building block in the synthesis of more complex molecules. Its primary application is as a chemical intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs), particularly for anti-diabetic medications. The presence of the iodine atom facilitates carbon-carbon bond formation through cross-coupling reactions, a common strategy in medicinal chemistry.[5]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound.

Synthesis of this compound via Iodination of o-Toluic Acid

This method involves the direct iodination of o-toluic acid using iodine and an oxidizing agent in an acidic medium.

Materials:

-

o-Toluic acid

-

Iodine

-

Potassium persulfate

-

Sulfuric acid

-

Acetic acid

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve o-toluic acid in acetic acid.

-

Add potassium persulfate and iodine to the mixture.

-

Carefully add concentrated sulfuric acid to the reaction mixture while stirring.

-

Heat the mixture to reflux (approximately 118-120 °C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to approximately 90 °C.

-

Slowly add water to the cooled reaction mixture to precipitate the crude product.

-

Continue cooling the mixture to 30-35 °C.

-

Filter the precipitated solid and wash with water to remove any remaining acid and salts.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol (B145695) or toluene, to yield a high-purity product.[4]

Visualization of Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis Workflow for this compound.

References

The Solubility of 5-Iodo-2-methylbenzoic Acid in Organic Solvents: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Iodo-2-methylbenzoic acid in various organic solvents. This information is critical for its application in organic synthesis, pharmaceutical formulation, and other research and development activities where it is used as a key intermediate. This document outlines qualitative solubility information, presents a framework for quantitative data, details experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Introduction to this compound

This compound, with the chemical formula C₈H₇IO₂, is a white to off-white crystalline powder.[1] It is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] Understanding its solubility in different organic solvents is paramount for designing efficient reaction conditions, purification strategies, and formulation approaches.

Qualitative and Quantitative Solubility Data

Available literature and supplier safety data sheets provide some qualitative insights into the solubility of this compound. It is reported to be slightly soluble in water and soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and hot acetic acid.[2][3] One source also indicates its solubility in alcohol.[2]

Table 1: Illustrative Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Chemical Class | Dielectric Constant (at 20°C) | Illustrative Solubility ( g/100 mL) |

| Methanol | Protic Polar | 32.7 | Data not available |

| Ethanol | Protic Polar | 24.5 | Data not available |

| Isopropanol | Protic Polar | 19.9 | Data not available |

| Acetone | Aprotic Polar | 20.7 | Data not available |

| Ethyl Acetate | Aprotic Polar | 6.0 | Data not available |

| Dichloromethane | Aprotic Polar | 9.1 | Data not available |

| Toluene | Nonpolar | 2.4 | Data not available |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 46.7 | Data not available |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | 36.7 | Data not available |

| Acetic Acid (hot) | Protic Polar | 6.2 | Soluble |

Note: The values in the "Illustrative Solubility" column are placeholders and should be determined experimentally.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the quantitative solubility of this compound. The isothermal equilibrium method is a widely accepted and robust technique. This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature, followed by the quantitative analysis of the solute concentration in the saturated solution.

Isothermal Equilibrium Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). A typical equilibration time is 24 to 48 hours.

-

Sample Withdrawal and Filtration: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Gravimetric Determination (Optional but Recommended): Dispense the filtered, saturated solution into a pre-weighed container. Weigh the container with the solution to determine the mass of the saturated solution.

-

Quantitative Analysis:

-

HPLC Method: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample to determine the concentration of this compound.

-

UV-Vis Spectrophotometry Method: If this compound has a suitable chromophore, dilute the filtered saturated solution with the solvent to a concentration that gives an absorbance reading within the linear range of the Beer-Lambert law. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a pre-established calibration curve.

-

-

Calculation of Solubility: From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

Caption: Workflow for solubility determination.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents. While qualitative data indicates its solubility in polar organic solvents, the lack of comprehensive quantitative data in the public domain necessitates experimental determination for specific applications. The detailed isothermal equilibrium method provided herein offers a robust protocol for researchers to generate reliable and accurate solubility data. This information is crucial for the effective use of this compound in research, development, and manufacturing processes within the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 5-Iodo-2-methylbenzoic Acid: Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties of 5-Iodo-2-methylbenzoic acid (CAS No. 54811-38-0), a versatile intermediate in organic synthesis and pharmaceutical research.

Physicochemical Data

The appearance and melting point of this compound are critical parameters for its identification, purity assessment, and application in further synthetic steps.

| Parameter | Value | Source(s) |

| Appearance | White to off-white or light yellow crystalline powder | [1][2][3][4][5] |

| Melting Point | 176-180 °C | [1][2][4][6][7] |

Note: Some sources have reported a melting range of 179.0 to 183.0 °C[3]. While some reports describe the compound as a colorless liquid, this is inconsistent with its high melting point and the majority of findings that identify it as a crystalline solid at room temperature[1][6].

Experimental Protocols

Determination of Melting Point (Capillary Method)

A standard and widely accepted method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (around 155-160 °C for this compound).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The sample is observed closely through the magnifying lens.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has completely transformed into a clear liquid is recorded as the end of the melting range.

-

A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.

-

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound in a research and development setting.

Caption: Workflow for Synthesis and Characterization.

References

- 1. indiamart.com [indiamart.com]

- 2. This compound or 5-Iodo-o-toluic Acid Manufacturers [mubychem.com]

- 3. This compound - High Purity at Attractive Prices [nationalanalyticalcorp.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 6. seemafinechem.com [seemafinechem.com]

- 7. 5 Iodo 2 Methylbenzoic Acid Manufacturer, Supplier from Palghar [asmeechem.com]

commercial availability and suppliers of 5-Iodo-2-methylbenzoic acid

An In-depth Technical Guide to 5-Iodo-2-methylbenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 54811-38-0), a key chemical intermediate. The guide details its commercial availability, physicochemical properties, and established synthesis protocols, tailored for professionals in research, development, and pharmaceutical manufacturing.

Commercial Availability and Suppliers

This compound is commercially available from a variety of global suppliers, primarily based in India and China. It is offered in different grades, including technical, reagent, and high-purity (≥99%) grades, to suit applications ranging from R&D to commercial-scale production.[1][2][3][4] The compound is typically supplied as a white to off-white or light yellow crystalline powder.[5][6]

Key suppliers offering this compound for evaluation, pilot production, and commercial needs include:

-

Seema Finechem Industry LLP (India): A global supplier offering the compound for a range of applications, from R&D to commercial scale.[1][2]

-

Sandoo Pharmaceuticals and Chemicals Co., Ltd. (China): A manufacturer and supplier specializing in pharmaceutical intermediates.[7]

-

Laurice Labs (India): An exporter and supplier offering the product in powder form with 98% purity.[8]

-

Manas Petro Chem (India): A manufacturer and exporter providing the compound in powder form with 99% purity.[9]

-

Cefa-Cilinas Biotics Pvt Ltd (India): A manufacturer and exporter with the capacity to supply from 1 to 100 tons per month.[10]

-

Infinium Pharmachem Limited (India): Offers the product with an assay of not less than 99% by titrimetric analysis.[6]

-

Amitychem (China): A manufactory that has supplied the product for several years.[2]

Pricing and packaging are often customized, with some suppliers offering quantities as small as 1 gram for laboratory use and bulk packaging in HDPE drums for industrial applications.[5][10]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value |

| CAS Number | 54811-38-0[1][8] |

| Molecular Formula | C₈H₇IO₂[1][2][5] |

| Molecular Weight | 262.04 - 262.05 g/mol [1][2][4][5] |

| Appearance | White to off-white or light yellow crystalline powder[5][6] |

| Melting Point | 176 - 185 °C[1][6] |

| Purity | ≥98% to ≥99% (GC, Neutralization titration, Titrimetric)[4][5][6][8][9] |

| Solubility | Soluble in hot/warm acetic acid; slightly soluble in water; soluble in organic solvents like ethanol (B145695) and DMSO.[1][5][6] |

| Density | 2.02 g/cm³[5] |

| EC Number | 611-200-8[2][6] |

Core Applications

This compound is a versatile building block in organic synthesis. Its primary and most critical application is as a pharmaceutical intermediate, particularly in the multi-step synthesis of advanced Active Pharmaceutical Ingredients (APIs) for anti-diabetic medications. The presence of the iodine atom and the carboxylic acid group allows for targeted chemical modifications, which are essential for constructing the complex molecular frameworks required for pharmacological activity.

Beyond its role in anti-diabetic drug development, it is also used in the synthesis of other functional chemicals, agrochemicals, and as an analytical reagent.[1][3]

Experimental Protocols: Synthesis of this compound

The industrial production of this compound is primarily achieved through the direct iodination of 2-methylbenzoic acid (o-toluic acid). Various methods exist, often employing an oxidizing agent in an acidic solvent. Below is a consolidated methodology based on published patents and chemical literature.[11][12][13][14]

Objective:

To synthesize this compound with high yield and purity via iodination of o-toluic acid.

Materials and Reagents:

-

o-Toluic acid (2-methylbenzoic acid)

-

Iodine (I₂)

-

Oxidizing agent (e.g., iodic acid, potassium persulfate, nitric acid)[11][12][13]

-

Catalyst/Promoter (e.g., concentrated sulfuric acid, H-β-form zeolite)[11][12]

-

Deionized water

-

Recrystallization solvent (e.g., ethyl acetate (B1210297), toluene)[11][13]

Reaction Step:

-

In a suitable reaction vessel (e.g., a three-neck flask equipped with a reflux condenser), charge the solvent (acetic acid) and any promoters (e.g., sulfuric acid, acetic anhydride).[11][12]

-

Stir the mixture and add o-toluic acid, iodine, and the chosen oxidizing agent.[11][12] In some procedures, a microporous compound like a zeolite is added to improve selectivity.[12][14][15]

-

Heat the reaction mixture. The temperature is typically maintained between 40°C and reflux (around 122°C), depending on the specific reagents used.[11][12]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), until the starting material (o-toluic acid) is consumed. The reaction time can be several hours.[11][12]

Work-up and Purification Step:

-

Upon completion, cool the reaction mixture. If a solid catalyst like zeolite was used, it is removed by filtration at this stage.[12]

-

Precipitate the crude product by adding a significant volume of water to the filtrate.[11][13]

-

Filter the resulting solid precipitate and wash it thoroughly with water to remove residual acids and inorganic salts.

-

Dry the crude solid product.

-

For high-purity requirements, perform recrystallization using a suitable organic solvent like ethyl acetate or toluene.[11][13] This step is crucial for removing isomers (e.g., 3-iodo-2-methylbenzoic acid) and other impurities.

-

The final product, high-purity this compound, is obtained as white crystals after drying. Yields of over 88% and purities exceeding 99% have been reported.[11]

References

- 1. seemafinechem.com [seemafinechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS 54811-38-0 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 4. indiamart.com [indiamart.com]

- 5. This compound - High Purity at Attractive Prices [nationalanalyticalcorp.com]

- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 7. sandoopharma.com [sandoopharma.com]

- 8. 5 Iodo 2 Methylbenzoic Acid Exporter, Supplier from Thane [lauricelabs.co.in]

- 9. 5 Iodo 2 Methyl Benzoic Acid Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 10. cefacilinas.com [cefacilinas.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Process for producing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 14. US7642374B2 - Process for producing this compound - Google Patents [patents.google.com]

- 15. EP1642881A4 - Process for producing this compound - Google Patents [patents.google.com]

The Reactive Nature of the Carbon-Iodine Bond in 5-Iodo-2-methylbenzoic Acid: A Technical Guide

For Immediate Release

[City, State] – December 22, 2025 – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the reactivity of the carbon-iodine (C-I) bond in 5-Iodo-2-methylbenzoic acid. This whitepaper provides a comprehensive overview of the molecule's synthetic utility, focusing on its application in palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.

This compound is a versatile building block in organic synthesis, primarily due to the high reactivity of its C-I bond. This bond is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of compounds with potential applications in pharmaceuticals and materials science.

Understanding the Carbon-Iodine Bond

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C-I bond in this compound serves as an excellent synthetic handle for introducing a wide variety of functional groups onto the benzoic acid scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 12-24 | 60-80 (estimated) |

| 4-Methylphenylboronic acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | 1-2 | Not Specified |

| Heteroaryl boronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 150 | 8-24 | High (estimated) |

Note: The data presented are based on generalized protocols and reactions with structurally similar aryl iodides. Actual results with this compound may vary and require optimization.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

A mixture of this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ (2-5 mol%), a suitable ligand if necessary (e.g., SPhos), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 equiv.) is prepared in a reaction vessel. A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 150°C for a period of 1 to 24 hours, with reaction progress monitored by an appropriate technique like TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by a suitable method such as column chromatography.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

The Versatility of 5-Iodo-2-methylbenzoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylbenzoic acid, a seemingly simple aromatic carboxylic acid, has emerged as a pivotal building block in modern medicinal chemistry. Its unique structural features—a reactive iodine atom and a strategically positioned methyl group on a benzoic acid scaffold—provide a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core applications of this compound, offering insights into its role in the development of targeted therapies, including kinase inhibitors and its crucial function as a key intermediate in the synthesis of the blockbuster anti-diabetic drug, Canagliflozin. We will explore quantitative structure-activity relationships, provide detailed experimental protocols, and visualize key synthetic and signaling pathways to empower researchers in their drug discovery endeavors.

Core Applications in Medicinal Chemistry

This compound's utility in medicinal chemistry is primarily attributed to its role as a versatile intermediate. The presence of the iodine atom allows for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The methyl group can influence the conformation and metabolic stability of the final compound, while the carboxylic acid group provides a handle for amide bond formation or other modifications.

Anti-Diabetic Agents: The Synthesis of Canagliflozin

One of the most significant applications of this compound is its role as a key starting material in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1] The synthesis involves a multi-step process where the iodinated benzoic acid is transformed into a complex C-aryl glucoside.

The following is a representative, multi-step protocol for the synthesis of Canagliflozin, starting from this compound.

Step 1: Acylation of 2-(4-fluorophenyl)thiophene (B192845)

-

To a solution of this compound in a suitable solvent such as dichloromethane (B109758), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0°C and slowly add oxalyl chloride or thionyl chloride to form the corresponding acid chloride.

-

In a separate flask, dissolve 2-(4-fluorophenyl)thiophene and a Lewis acid (e.g., aluminum chloride) in an appropriate solvent.

-

Slowly add the freshly prepared 5-iodo-2-methylbenzoyl chloride to the thiophene (B33073) solution at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Upon completion, quench the reaction with an aqueous acid solution and extract the product with an organic solvent.

-

Purify the resulting ketone intermediate by crystallization or column chromatography.[2][3]

Step 2: Reduction of the Ketone

-

Dissolve the ketone intermediate from Step 1 in a suitable solvent system (e.g., a mixture of dichloromethane and acetonitrile).

-

Cool the solution to 0°C and add a reducing agent, such as triethylsilane, followed by a Lewis acid like boron trifluoride etherate.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or HPLC.

-

Work up the reaction by quenching with a basic aqueous solution and extract the product.

-

Purify the resulting 2-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-1-iodo-4-methylbenzene.[3]

Step 3: C-Aryl Glycosylation

-

In a dry reaction vessel under an inert atmosphere, dissolve the product from Step 2 in a mixture of anhydrous toluene (B28343) and tetrahydrofuran (B95107) (THF).

-

Cool the solution to a low temperature (e.g., -78°C).

-

Add a solution of n-butyllithium in hexanes dropwise to perform a lithium-halogen exchange.

-

To this lithiated species, add a solution of a protected gluconolactone, such as 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone, in an anhydrous solvent.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time.[4]

Step 4: Deprotection and Formation of Canagliflozin

-

Quench the reaction from Step 3 with a solution of methanesulfonic acid in methanol (B129727) at low temperature.

-

Allow the reaction to warm to room temperature and stir until the deprotection of the silyl (B83357) groups and the formation of the pyranose ring is complete.

-

Neutralize the reaction with a basic aqueous solution and extract the crude Canagliflozin.

-

Purify the final product by crystallization from a suitable solvent system to obtain pure Canagliflozin.[4]

Caption: A simplified workflow for the synthesis of Canagliflozin.

Kinase Inhibitors in Cancer Therapy

The iodinated benzoic acid scaffold is a valuable starting point for the development of kinase inhibitors, a class of targeted cancer therapies. The iodine atom serves as a handle for introducing various heterocyclic moieties that can interact with the ATP-binding site of kinases.

A study on N-alkyl substituted iodoquinazoline derivatives demonstrated their potential as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5] While this study used 5-iodoanthranilic acid, the principles of using an iodinated benzoic acid core are directly applicable. These kinases are crucial mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[6]

| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference |

| 9c | VEGFR-2, EGFR | HepG2 (Liver) | 5.00 | [5] |

| MCF-7 (Breast) | 6.00 | [5] | ||

| HCT116 (Colorectal) | 5.17 | [5] | ||

| A549 (Lung) | 5.25 | [5] |

This protocol outlines a general approach for synthesizing iodoquinazoline-based kinase inhibitors, inspired by the reported literature.[5]

Step 1: Synthesis of 6-Iodo-1-alkylquinazoline-2,4(1H,3H)-dione

-

React 5-iodoanthranilic acid (a close analog of this compound) with an alkylating agent (e.g., ethyl iodide or propyl iodide) to obtain the corresponding N-alkyl derivative.

-

Fuse the N-alkylated intermediate with urea (B33335) at an elevated temperature to yield the 6-iodo-1-alkylquinazoline-2,4(1H,3H)-dione.

Step 2: N-Alkylation with Chloroacetamide Derivatives

-

React the product from Step 1 with a suitable chloroacetamide derivative in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

-

Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration.

Step 3: Hydrazinolysis

-

Treat the ester derivative from Step 2 with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) at reflux temperature.

-

After the reaction is complete, cool the mixture and collect the resulting hydrazide product.

Step 4: Condensation with Aldehydes or Ketones

-

React the hydrazide from Step 3 with a variety of aromatic or heteroaromatic aldehydes or ketones in a suitable solvent with a catalytic amount of acid to form the final Schiff base derivatives.

-

Purify the final compounds by recrystallization or column chromatography.

Caption: Key signaling cascades initiated by VEGFR and EGFR activation.

Dihydrofolate Reductase (DHFR) Inhibitors

Derivatives of iodinated aromatic compounds have also been explored as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. A study on 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivatives highlighted their potential as novel DHFR inhibitors against Staphylococcus aureus. While not directly derived from this compound, this demonstrates the broader utility of the iodinated phenyl motif in designing enzyme inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

While no direct synthesis of PARP inhibitors from this compound has been found in the reviewed literature, the general structure of many PARP inhibitors incorporates a substituted benzamide (B126) moiety. The carboxylic acid function of this compound is well-suited for the synthesis of such benzamide derivatives. The iodo-substituent could be used as a handle to introduce further complexity and modulate the physicochemical properties of the resulting molecules to optimize their interaction with the PARP enzyme. Further research in this area could yield novel and potent PARP inhibitors.

The Role of this compound as a Versatile Building Block

The chemical reactivity of this compound makes it a valuable and versatile starting material in medicinal chemistry. The following diagram illustrates its potential for diversification into various bioactive scaffolds.

Caption: Diversification of this compound into various scaffolds.

Conclusion

This compound is a powerful and versatile building block in the arsenal (B13267) of medicinal chemists. Its demonstrated role in the synthesis of the anti-diabetic drug Canagliflozin and its potential for the development of targeted therapies like kinase inhibitors underscore its importance in drug discovery. The strategic placement of its functional groups allows for a wide range of chemical transformations, paving the way for the creation of novel and complex bioactive molecules. This technical guide provides a foundational understanding of its applications and offers practical insights for researchers aiming to leverage this valuable intermediate in their quest for new therapeutics. Further exploration into its use for developing other classes of inhibitors, such as PARP inhibitors, holds significant promise for future drug development efforts.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of 5-Iodo-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodo-2-methylbenzoic acid (CAS No. 54811-38-0), a key intermediate in various synthetic applications. This document outlines available mass spectrometry and infrared spectroscopy data, along with generalized experimental protocols for acquiring such spectra. Due to the absence of publicly available experimental NMR data at the time of this report, a detailed analysis is not included; however, expected chemical shifts are discussed based on the molecular structure.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇IO₂

-

Molecular Weight: 262.04 g/mol [1]

-

Appearance: Off-white to light yellow crystalline powder.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections present the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -COOH | > 10 | Singlet (broad) |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| -CH₃ | 2.2 - 2.7 | Singlet |

¹³C NMR (Carbon-13 NMR):

| Carbon | Expected Chemical Shift (ppm) |

| -C=O | 165 - 185 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-C | 125 - 150 |

| -CH₃ | 20 - 30 |

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular ion peak corresponding to the compound's molecular weight.[1]

| m/z | Proposed Fragment | Relative Intensity |

| 262 | [M]⁺ (Molecular Ion) | Top Peak[1] |

| 244 | [M - H₂O]⁺ | 2nd Highest[1] |

| 216 | [M - H₂O - CO]⁺ | 3rd Highest[1] |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. While a specific experimental spectrum with detailed peak assignments is not available, the expected characteristic peaks are listed below based on established IR spectroscopy principles for benzoic acid derivatives.[3]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500-3300 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

| C-I | Stretching | 500-600 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These methods are based on standard laboratory procedures for the analysis of benzoic acid derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC) can be used for separation prior to mass analysis. For less volatile compounds, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is common.

-

Analysis: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.

-

Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Sample Spectrum: Place the KBr pellet containing the sample in the IR spectrometer and record the spectrum.

-

Data Analysis: The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound, from sample preparation to final data interpretation.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 5-Iodo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Iodo-2-methylbenzoic acid (CAS No. 54811-38-0), a compound utilized in pharmaceutical intermediates and organic synthesis.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Section 1: GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

GHS Label Elements:

-

Pictogram:

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Section 2: Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C8H7IO2 | [4] |

| Molecular Weight | 262.04 g/mol | [4] |

| CAS Number | 54811-38-0 | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 186-190°C | [1] |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and DMSO. | [1] |

| Purity | ≥98% | [1] |

| Toxicity to fish | No data available | [3] |

| Toxicity to daphnia | No data available | [3] |

| Toxicity to algae | No data available | [3] |

Section 3: Detailed Experimental Protocols for Safe Handling

3.1 Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Ensure that an eyewash station and safety shower are readily accessible.[8]

3.2 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection: Wear impervious clothing and protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[3][6]

3.3 Weighing and Transferring the Compound:

-

Preparation: Don the appropriate PPE before handling the chemical.

-

Work Area: Conduct all manipulations within a chemical fume hood to minimize inhalation exposure.

-

Static Control: Use an anti-static weighing pan to prevent scattering of the powder.

-

Dispensing: Carefully scoop the required amount of this compound from the stock container onto the weighing paper or into a vessel. Avoid generating dust.[7]

-

Transfer: Gently transfer the weighed compound into the reaction vessel. If any powder adheres to the weighing paper, tap it gently to dislodge the remaining solid.

-

Cleaning: Clean the spatula and weighing area immediately after use with a damp cloth to prevent residual contamination.

-

Container Sealing: Tightly close the stock container after use and store it in a cool, dry, and well-ventilated place.[1]

3.4 Dissolving the Compound:

-

Solvent Addition: In a chemical fume hood, add the chosen solvent (e.g., ethanol, DMSO) to the vessel containing the weighed this compound.

-

Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. Avoid splashing.

-

Heating (if necessary): If heating is required to aid dissolution, use a water bath or a heating mantle with a stirrer. Avoid open flames.

-

Observation: Ensure the compound is fully dissolved before proceeding with the reaction.

Section 4: Emergency Procedures

4.1 First-Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, get medical help.[3]

-

If on Skin: Take off contaminated clothing immediately.[3] Wash the affected area with plenty of water.[3] If skin irritation occurs, get medical help.[3]

-

If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If Swallowed: Rinse mouth with water.[3] Do not induce vomiting.[3] Call a doctor or Poison Control Center immediately.[3]

4.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

4.3 Accidental Release Measures:

-

Personal Precautions: Avoid dust formation and contact with the skin and eyes.[3] Use personal protective equipment.[3]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains.[3]

-

Methods for Cleaning Up: Collect the spilled material and place it in a suitable, closed container for disposal.[3]

Section 5: Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][6] Store locked up.[3]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]

Section 6: Visualized Workflows

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Workflow for responding to an accidental spill.

Caption: Decision process for selecting appropriate PPE.

References

- 1. This compound - High Purity at Attractive Prices [nationalanalyticalcorp.com]

- 2. seemafinechem.com [seemafinechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ehs.com [ehs.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Historical Synthesis of 5-Iodo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical and modern synthetic methods for producing 5-Iodo-2-methylbenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. This document details key experimental protocols, presents comparative quantitative data, and visualizes the core synthetic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Early Synthesis Methods: Direct Iodination with Harsh Reagents

The earliest documented syntheses of this compound relied on direct iodination of 2-methylbenzoic acid (o-toluic acid) using strong oxidizing agents. These methods were characterized by their straightforward approach but suffered from low yields and the use of hazardous materials.

A notable early method was reported in 1930, involving the reaction of 2-methylbenzoic acid with iodine in the presence of sodium nitrite (B80452) and fuming sulfuric acid.[1][2] This approach, however, resulted in a remarkably low yield of only 18%.[1][3][4] Another significant historical method, documented in 1974, utilized potassium iodide in the presence of thallium(III) trifluoroacetate (B77799).[1][3][4] While an alternative, this method also proved inefficient, with yields as low as 33%, and involved a highly toxic thallium salt, rendering it unsuitable for industrial-scale production.[1][2]

Experimental Protocol: Iodination with Iodine, Sodium Nitrite, and Fuming Sulfuric Acid (1930)

Experimental Protocol: Iodination with Potassium Iodide and Thallium(III) Trifluoroacetate (1974)

This method involves the reaction of 2-methylbenzoic acid with potassium iodide, where thallium(III) trifluoroacetate serves as an oxidizing agent to generate an electrophilic iodine species. The high toxicity of the thallium salt is a significant drawback of this procedure.

The Sandmeyer Reaction: A Multi-step Indirect Approach

An alternative to direct iodination is the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring.[5] This multi-step process involves the diazotization of an aromatic amine, followed by a substitution reaction with an iodide salt.[6] While generally applicable, for the synthesis of this compound, this would typically start from 2-amino-5-methylbenzoic acid or a precursor that can be converted to it. The Sandmeyer reaction often involves diazotization, reduction, and diazo removal-iodination, which can make the overall process cumbersome.[1][3][7]

Representative Experimental Protocol: Sandmeyer-type Synthesis of 2-Iodo-5-methylbenzoic Acid

The following protocol for the synthesis of the isomer 2-iodo-5-methyl-benzoic acid from 5-methyl-anthranilic acid illustrates the general steps of a Sandmeyer-type reaction that can be conceptually applied to the synthesis of this compound from the corresponding aniline (B41778) derivative.

-

Diazotization: 20 g of 5-methyl-anthranilic acid are suspended in 200 ml of 3-N hydrochloric acid at 0°C. A solution of 10 g of sodium nitrite in 20 ml of water is added dropwise with stirring, and the mixture is stirred for an additional 25 minutes at 0°C.[8]

-

Iodination: A solution of 26.5 g of potassium iodide, 30 ml of 3-N hydrochloric acid, and 30 ml of water is then added dropwise at 5°-10°C.[8]

-

Reaction Completion and Work-up: The mixture is stirred for an additional 30 minutes at room temperature and for 2 hours at reflux. After cooling, sodium thiosulfate (B1220275) is added until the solution turns yellow.[8]

-

Purification: The resulting crystalline 2-iodo-5-methyl-benzoic acid is collected by vacuum filtration, washed with water, and then dissolved in ether. The ether solution is washed with sodium thiosulfate solution and water, dried over sodium sulfate, and evaporated to yield the product.[8]

Modern Direct Iodination Methods: Improved Yields and Milder Conditions

In recent decades, significant efforts have been made to develop more efficient, selective, and environmentally benign methods for the synthesis of this compound. These modern approaches to direct iodination have largely superseded the older, harsher methods.

Iodination with Iodine and Periodic Acid

A common and effective modern method involves the use of iodine in combination with an oxidizing agent such as periodic acid or a periodate (B1199274) salt, often in the presence of an acid catalyst like sulfuric acid in a solvent such as acetic acid.[1][9] This method has been shown to produce yields in the range of 52% to 65%, a significant improvement over the historical methods, although the purity of the crude product may be around 95%, necessitating further purification.[1][4]

-

Reaction Setup: In a three-necked flask, charge 15 g of 2-methylbenzoic acid, 12 g of iodine, 7.2 g of a 50% periodic acid solution, 92 ml of acetic acid, and 4.7 g of concentrated sulfuric acid.[3][9]

-

Reaction: Heat the mixture in an oil bath to approximately 120°C and maintain reflux for 7 hours.[9]

-

Work-up and Purification: After cooling to room temperature, the precipitated crystals are filtered. The solid is then dissolved in about 500 ml of methylene (B1212753) chloride and washed sequentially with a 5% sodium thiosulfate (hypo) solution, 10% sodium carbonate solution, and distilled water. The organic layer is then dried.[9]

Iodination with Iodine and Potassium Persulfate

Another high-yielding direct iodination method employs potassium persulfate as the oxidizing agent in a mixed solvent system.

-

Reaction Setup: In a 500 ml reaction flask under a nitrogen atmosphere, add 200 g of acetic acid, 20 g of water, and 20 g of concentrated sulfuric acid at room temperature and mix.[7][10] Successively add 49 g (0.36 mol) of o-methylbenzoic acid, 50 g of potassium persulfate, and finally 38 g (0.15 mol) of iodine.[7][10]

-

Reaction: Stir the mixture for 30 minutes, then slowly raise the temperature to 50°C and hold for 1 hour. Subsequently, increase the temperature to 70°C for 2 hours, and finally to 90°C for 3-4 hours, by which time the color of the iodine should fade.[7][10]

-

Purification: The product can be purified by recrystallization from 70% acetic acid/water. The mixture is heated until clear, then slowly cooled to 15-20°C to induce crystallization. The solid is collected by suction filtration, washed with a small amount of 50% aqueous acetic acid, and dried.[10][11]

Iodination in the Presence of a Microporous Compound

A more recent and highly efficient method involves the iodination of 2-methylbenzoic acid in the presence of a microporous compound, such as a β-form zeolite, along with iodine, an oxidizing agent (like iodic acid), and acetic anhydride.[1] This method can achieve high yields and selectivity, leading to a high-purity product.[1]

-

Reaction Setup: In a 200-mL three-neck flask equipped with a reflux condenser, place 76.5 g of acetic acid, 23.5 g of acetic anhydride, 20.0 g of 2-methylbenzoic acid, 14.4 g of iodine, 8.6 g of a 70% aqueous iodic acid solution, and 4.6 g of H-β-form zeolite.[2]

-

Reaction: Heat the mixture to a reflux temperature of 122°C and maintain for four hours.[2]

-

Work-up and Purification: After the reaction is complete, the H-β-form zeolite is removed by filtration. The filtrate is then cooled to room temperature to precipitate the product, which is collected by filtration and dried.[2]

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Year of Publication/Patent |

| Direct Iodination | 2-Methylbenzoic acid | Iodine, Sodium Nitrite, Fuming Sulfuric Acid | 18% | 1930 |

| Direct Iodination | 2-Methylbenzoic acid | Potassium Iodide, Thallium(III) Trifluoroacetate | 33% | 1974 |

| Direct Iodination | 2-Methylbenzoic acid | Iodine, Periodic Acid, Sulfuric Acid | 52-65% | 2003 |

| Direct Iodination | 2-Methylbenzoic acid | Iodine, Potassium Persulfate, Sulfuric Acid | High (not specified) | 2016 |

| Direct Iodination with Zeolite | 2-Methylbenzoic acid | Iodine, Iodic Acid, Acetic Anhydride, H-β-form Zeolite | 89.3% | 2006 |

| Direct Iodination | o-Toluic acid | Ammonium Cerium(IV) Nitrate, Iodine, Sulfuric Acid | 94.5% | Recent (not specified) |

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations in the historical and modern synthesis of this compound.

Caption: General scheme for the direct iodination of 2-methylbenzoic acid.

Caption: Simplified workflow of the Sandmeyer reaction for synthesis.

References

- 1. US7642374B2 - Process for producing this compound - Google Patents [patents.google.com]

- 2. Process for producing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN100406422C - Process for producing this compound - Google Patents [patents.google.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]

- 10. METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220 [data.epo.org]

- 11. CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Iodo-2-methylbenzoic Acid with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 5-iodo-2-methylbenzoic acid with various arylboronic acids. The presence of the carboxylic acid functionality and the substitution pattern of the starting material make the resulting biaryl carboxylic acids valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.

The reaction is versatile, generally high-yielding, and tolerant of a wide range of functional groups. The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal results, particularly when dealing with sterically hindered or electronically demanding substrates.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The reaction involves a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 5-aryl-2-methylbenzoic acid.

Caption: General Suzuki coupling of this compound.

Data Presentation

The following table summarizes the expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids under optimized conditions. These values are representative and may vary based on the specific reaction conditions and the purity of the reagents.

| Entry | Arylboronic Acid (R- in R-B(OH)₂) | Product | Typical Yield (%) |

| 1 | Phenyl | 2-Methyl-5-phenylbenzoic acid | 85 - 95 |

| 2 | 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-2-methylbenzoic acid | 90 - 98 |

| 3 | 3-Methoxyphenyl | 5-(3-Methoxyphenyl)-2-methylbenzoic acid | 88 - 96 |

| 4 | 4-Chlorophenyl | 5-(4-Chlorophenyl)-2-methylbenzoic acid | 80 - 90 |

| 5 | 4-Fluorophenyl | 5-(4-Fluorophenyl)-2-methylbenzoic acid | 82 - 92 |

| 6 | 4-(Trifluoromethyl)phenyl | 2-Methyl-5-(4-(trifluoromethyl)phenyl)benzoic acid | 75 - 85 |

| 7 | 2-Methylphenyl | 2-Methyl-5-(o-tolyl)benzoic acid | 70 - 80 |

| 8 | 1-Naphthyl | 2-Methyl-5-(naphthalen-1-yl)benzoic acid | 78 - 88 |

| 9 | Thiophen-2-yl | 2-Methyl-5-(thiophen-2-yl)benzoic acid | 85 - 95 |

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials and Equipment

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (B91453) (5 mL)

-

Water (1 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure

-